molecular formula C12H20O B8391525 2-Heptyl-2-cyclopenten-1-one

2-Heptyl-2-cyclopenten-1-one

Cat. No.: B8391525
M. Wt: 180.29 g/mol
InChI Key: IXAAKMCYKNWBRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Heptyl-2-cyclopenten-1-one is a useful research compound. Its molecular formula is C12H20O and its molecular weight is 180.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

2-heptylcyclopent-2-en-1-one

InChI

InChI=1S/C12H20O/c1-2-3-4-5-6-8-11-9-7-10-12(11)13/h9H,2-8,10H2,1H3

InChI Key

IXAAKMCYKNWBRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CCCC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 100 ml four-neck flask fitted with a thermometer, a reflux condenser and a stirrer were placed 2-(1-hydroxyheptyl)cyclopentanone (40 g) synthesized in Reference Example 3, bromine (0.4 g) and n-octane (10 ml), and water was removed under refluxing, followed by 4 hours of the reaction at 120° C. The reaction mixture was washed with water and the layers were separated from each other. The resulting organic layer was washed with saturated brine and separated. The organic layer was evaporated on a rotary evaporator under reduced pressure to recover n-octane, whereby a crude product (39 g) was obtained. The product was distilled using a Claisen distillation apparatus to obtain 32 g of 2-heptyl-2-cyclopentenone (boiling point: 111° C./900 Pa; GC purity: 97.8%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 100 ml four-neck flask fitted with a thermometer, a reflux condenser and a stirrer were placed 2-heptylidenecyclopentanone (20 g) synthesized in Reference Example 6, bromine (0.05 g) and tetrachloroethylene (10 ml), followed by 4 hours of the reaction under refluxing. The reaction mixture was washed with water and the layers were separated from each other. Further, the resulting organic layer was washed with saturated brine and separated. The organic layer was evaporated on a rotary evaporator under reduced pressure to recover tetrachloroethylene, whereby a crude product (19 g) was obtained. The product was distilled using a Claisen distillation apparatus to obtain 16.8 g of 2-heptyl-2-cyclopentenone (boiling point: 111° C./900 Pa; GC purity: 97.3%).
Name
2-heptylidenecyclopentanone
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.